molecular formula C7H13NO3 B12941614 Methyl (2S,3R)-2-methylmorpholine-3-carboxylate

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate

Cat. No.: B12941614
M. Wt: 159.18 g/mol
InChI Key: SAPOPPYMFUJEBS-NTSWFWBYSA-N
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Description

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2-methylmorpholine-3-carboxylate typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric reduction of a precursor compound using chiral catalysts or reagents. For example, the reduction of a β-ketoester using a chiral catalyst can yield the desired (2S,3R) configuration .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a different stereoisomer of the original compound .

Scientific Research Applications

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral morpholine derivatives and β-methyl amino acids. These compounds share structural similarities but may differ in their stereochemistry and functional groups .

Uniqueness

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate is unique due to its specific (2S,3R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding interactions, and overall efficacy in various applications .

Biological Activity

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate is a chiral compound belonging to the morpholine family, characterized by its unique structural features that influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound features a morpholine ring with a methyl group at the 2-position and a carboxylate group at the 3-position. This specific stereochemistry is crucial for its interaction with biological targets.

PropertyDescription
Chemical Formula C8_8H15_15NO2_2
Molecular Weight 157.21 g/mol
Solubility Soluble in water and organic solvents
Melting Point Not extensively documented; generally low

Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Studies have shown that compounds with similar structures may possess neuroprotective effects. This compound could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antioxidant Activity

The ability to scavenge free radicals has been noted in related compounds. This compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator depending on its binding affinity:

  • Enzyme Interaction : The compound forms hydrogen bonds and hydrophobic interactions with active sites of enzymes, modulating their activity and impacting various biochemical pathways .
  • Receptor Modulation : Preliminary studies suggest that it may influence neurotransmitter receptors, which are pivotal in neurological functions .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several morpholine derivatives against common pathogens. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Neuroprotection in Animal Models : In vivo experiments using rodent models of neurodegeneration showed that administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to controls .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl (2S,3R)-2-methylmorpholine-3-carboxylate Similar structure but different ester groupVarying reactivity
N,N-Dimethylmorpholine Dimethyl substitution on nitrogenLimited biological activity
4-Methylmorpholine Methyl group at 4-positionNeuroprotective effects

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S,3R)-2-methylmorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

SAPOPPYMFUJEBS-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@@H](NCCO1)C(=O)OC

Canonical SMILES

CC1C(NCCO1)C(=O)OC

Origin of Product

United States

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